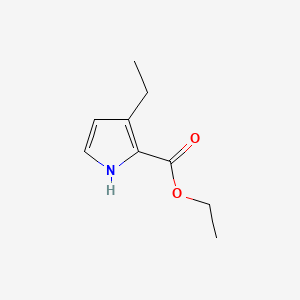
1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its ethyl ester functional group attached to the carboxylic acid moiety, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the esterification of pyrrole-2-carboxylic acid. One common method is the reaction of pyrrole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester . Another approach involves the use of ethyl chloroformate and pyrrolylmagnesium bromide or pyrrolyllithium, followed by hydrolysis and re-esterification .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Ethyl 3,5-dimethyl-2-pyrrolecarboxylate
- Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Comparison: Compared to these similar compounds, 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to its specific ethyl substitution at the 3-position of the pyrrole ring.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
Clave InChI |
PCHHGQICKZNXND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


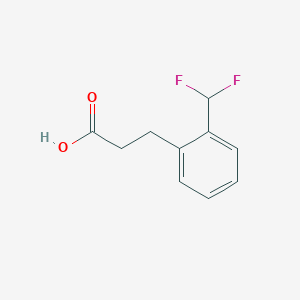
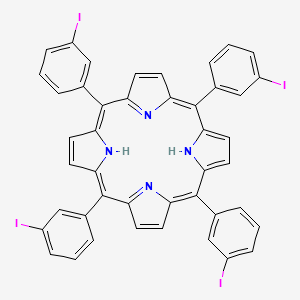
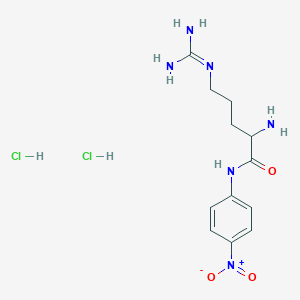
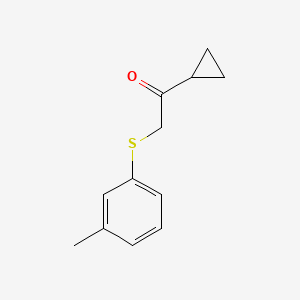
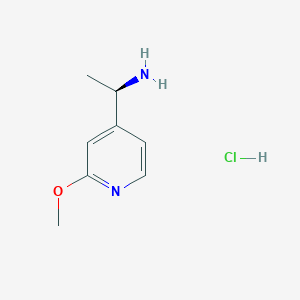
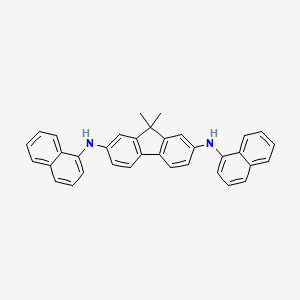
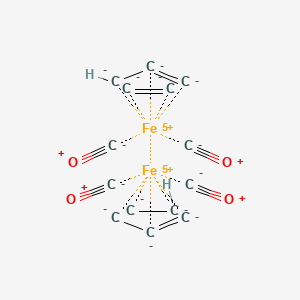
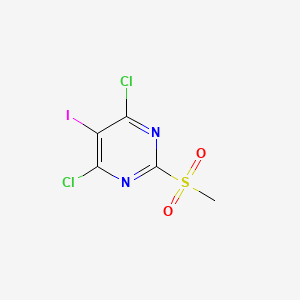
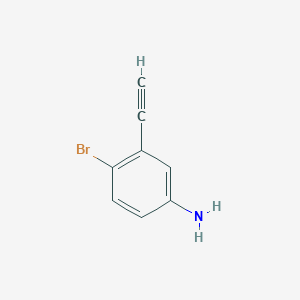

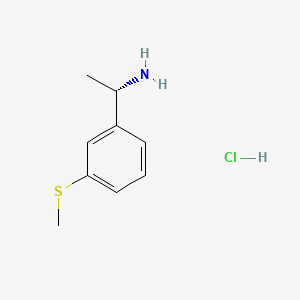
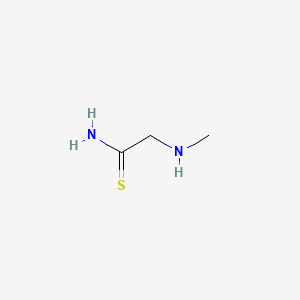

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
